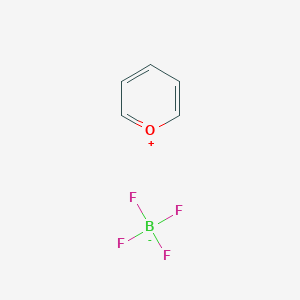
Pyrylium tetrafluoroborate
Übersicht
Beschreibung
Pyrylium tetrafluoroborate: is an organic compound with the empirical formula C5H5BF4O . It is a salt composed of a pyrylium cation and a tetrafluoroborate anion. Pyrylium salts are known for their aromaticity and are used in various chemical reactions due to their ability to act as electrophiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrylium tetrafluoroborate can be synthesized through several methods. One common method involves the reaction of an acetophenone and a chalcone derivative in the presence of an acid. This reaction typically uses simple starting materials and allows for the synthesis of both symmetrical and unsymmetrical triarylpyryliums . Another method involves the mechanochemical synthesis of aromatic ketones, where this compound mediates the deaminative arylation of amides .
Industrial Production Methods: In industrial settings, this compound is often produced using continuous-flow synthesis. This method involves the rapid synthesis of pyrylium salts in a telescoped fashion, starting from simple starting materials and promoting faster reactions under superheated conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrylium tetrafluoroborate undergoes various types of reactions, including nucleophilic substitution, oxidation, and reduction. It is particularly known for its ability to activate heterocyclic amines for nucleophilic substitution .
Common Reagents and Conditions: Common reagents used in reactions with this compound include primary amines, acids, and nucleophiles. The reaction conditions often involve the use of an acid catalyst and elevated temperatures to promote the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound include pyridinium salts, biaryl ketones, and other heterocyclic compounds. These products are valuable intermediates in organic synthesis and can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, pyrylium tetrafluoroborate is used for the functionalization of heterocyclic amines, activating them for nucleophilic substitution. It is also employed in the synthesis of Katritzky salts and as a photocatalyst for small molecule synthesis and photopolymerization .
Biology and Medicine: While specific applications in biology and medicine are less common, the ability of this compound to functionalize amines and other heterocycles makes it a valuable tool for modifying biologically active molecules and optimizing their properties .
Industry: In industrial applications, this compound is used in the production of polymers through photoinduced cationic RAFT polymerization. This method allows for the generation of polymeric materials with controlled properties .
Wirkmechanismus
The mechanism of action of pyrylium tetrafluoroborate involves its ability to act as an electrophile, facilitating the activation of amines and other nucleophiles. The intermediate pyridinium salts formed during these reactions can react with a wide array of nucleophiles to form new C-N, C-O, and C-S bonds . This makes this compound a valuable reagent for late-stage functionalization in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Tri(p-tolyl)this compound
- 2,4,6-Tris(4-methoxyphenyl)this compound
- 2,4,6-Tri(4-fluorophenyl)this compound
- 2,4,6-Trimethylthis compound
Uniqueness: this compound is unique due to its ability to efficiently activate heterocyclic amines for nucleophilic substitution, making it a versatile reagent in organic synthesis. Its use in continuous-flow synthesis and mechanochemical settings also highlights its adaptability and efficiency in various reaction conditions .
Eigenschaften
IUPAC Name |
pyrylium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5O.BF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNICXIZTGPXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=[O+]C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


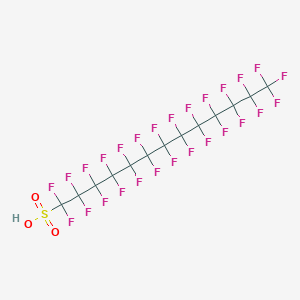
![(6S,7S)-7-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B3331204.png)
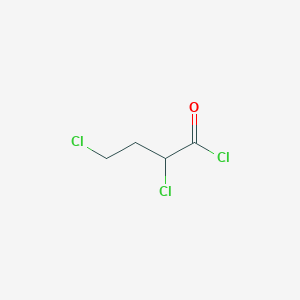

![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)
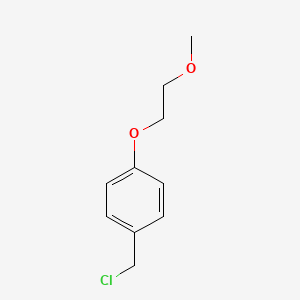
![2-Piperidinecarboxylicacid,1-[2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-,ethylester,[2R-[1(S*),2alphar,4beta]]](/img/structure/B3331250.png)
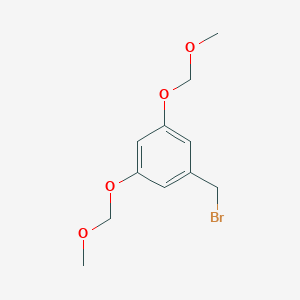
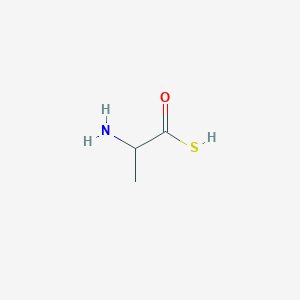


![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)piperidine](/img/structure/B3331296.png)
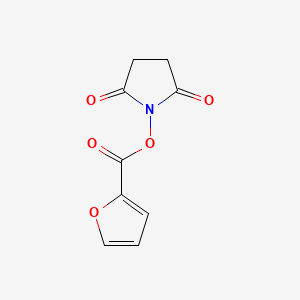
![6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3331312.png)
